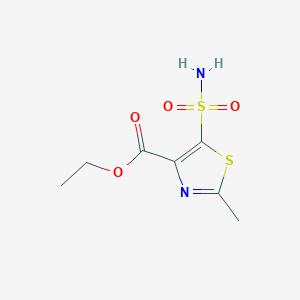

Ethyl 2-methyl-5-sulfamoyl-1,3-thiazole-4-carboxylate

CAS No.:

Cat. No.: VC17821242

Molecular Formula: C7H10N2O4S2

Molecular Weight: 250.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H10N2O4S2 |

|---|---|

| Molecular Weight | 250.3 g/mol |

| IUPAC Name | ethyl 2-methyl-5-sulfamoyl-1,3-thiazole-4-carboxylate |

| Standard InChI | InChI=1S/C7H10N2O4S2/c1-3-13-6(10)5-7(15(8,11)12)14-4(2)9-5/h3H2,1-2H3,(H2,8,11,12) |

| Standard InChI Key | PPSWXNDZGLIISA-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=C(SC(=N1)C)S(=O)(=O)N |

Introduction

Ethyl 2-methyl-5-sulfamoyl-1,3-thiazole-4-carboxylate is a heterocyclic compound belonging to the thiazole family. Its structure comprises a thiazole ring substituted with a sulfamoyl group, an ethyl ester, and a carboxylate group. This compound has gained attention in medicinal chemistry due to its unique chemical properties and potential biological activities, making it a candidate for pharmaceutical research and drug development.

Structural Features

The molecular structure of Ethyl 2-methyl-5-sulfamoyl-1,3-thiazole-4-carboxylate can be described as:

-

Core Ring: A thiazole ring (a five-membered heterocyclic ring containing sulfur and nitrogen).

-

Functional Groups:

-

A sulfamoyl group (-SO2NH2) at the 5th position.

-

An ethyl ester (-COOEt) at the 4th position.

-

A methyl group (-CH3) at the 2nd position.

-

These features contribute to its solubility in organic solvents and its reactivity in various chemical reactions.

Molecular Formula

The molecular formula is , with a molecular weight of approximately 250.30 g/mol.

General Synthesis Pathway

The synthesis of Ethyl 2-methyl-5-sulfamoyl-1,3-thiazole-4-carboxylate involves:

-

Formation of the thiazole ring via cyclization reactions.

-

Introduction of the sulfamoyl group using sulfonation techniques.

-

Esterification to form the ethyl ester group.

Reaction Conditions

Optimized reaction conditions include:

-

Use of catalysts to enhance reaction rates.

-

Controlled pH levels for selective functionalization.

-

Purification steps such as recrystallization or chromatography to ensure high yield and purity.

Mechanism of Action

Ethyl 2-methyl-5-sulfamoyl-1,3-thiazole-4-carboxylate interacts with biological targets through its sulfamoyl and carboxylate groups, which facilitate binding to enzymes or receptors.

Potential Applications

Research indicates that compounds with similar structures exhibit:

-

Antimicrobial Properties: Effective against bacterial strains due to its ability to disrupt microbial enzyme activity.

-

Anti-inflammatory Effects: Likely due to inhibition of inflammatory mediators .

Comparative Studies

Studies on related thiazole derivatives highlight the significance of structural modifications on biological activity:

| Derivative | Activity |

|---|---|

| Thiazoles with electron-withdrawing groups | Enhanced antibacterial activity . |

| Thiazoles with ester groups | Improved solubility and bioavailability . |

Experimental Validation

Standard techniques such as NMR (Nuclear Magnetic Resonance) and LC-MS (Liquid Chromatography-Mass Spectrometry) are used for characterization, confirming the compound's structure and purity .

Applications in Medicinal Chemistry

Ethyl 2-methyl-5-sulfamoyl-1,3-thiazole-4-carboxylate has been explored for:

-

Drug Development: Due to its ability to bind biological targets effectively.

-

Chemical Probes: In research settings for understanding enzyme mechanisms.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume